2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol
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Overview
Description
2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol is an organic compound with the molecular formula C12H17NO This compound is characterized by a cyclobutanol ring substituted with a 2,5-dimethylphenylamino group
Mechanism of Action
Target of Action
The compound contains a cyclobutane ring, which is prevalent in various drugs and drug prototypes such as boceprevir . The presence of the dimethylphenyl amino group and a hydroxyl moiety could potentially interact with various biological targets, but without specific studies, it’s hard to determine the exact targets.
Biochemical Pathways
Without specific studies, it’s hard to determine the exact biochemical pathways affected by this compound. Cyclobutane-containing compounds are known to be involved in a variety of biological activities, including antibacterial, anti-viral, and immunosuppressant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylaniline with cyclobutanone under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst, such as a Lewis acid or base, to facilitate the formation of the cyclobutanol ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted cyclobutanols, ketones, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol
- 2-[(2,6-Dimethylphenyl)amino]cyclobutan-1-ol
- 2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol
Uniqueness
2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties that are valuable in various applications.
Properties
IUPAC Name |
2-(2,5-dimethylanilino)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-3-4-9(2)11(7-8)13-10-5-6-12(10)14/h3-4,7,10,12-14H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVBBKUVVDEHKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2CCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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